molecular formula C10H6F3NO B574124 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone CAS No. 170366-90-2

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

Cat. No.: B574124
CAS No.: 170366-90-2
M. Wt: 213.159
InChI Key: BEAXZGXRMVALGL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is an organic compound with the molecular formula C10H6F3NO. It is a trifluoromethyl ketone derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone typically involves the reaction of indole derivatives with trifluoroacetic anhydride. One common method includes the following steps:

    Starting Material: Indole-5-carboxaldehyde.

    Reagent: Trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.

    Product Isolation: The product is purified using column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone
  • 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone

Comparison:

Biological Activity

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is a fluorinated compound characterized by the presence of a trifluoroacetyl group attached to an indole moiety. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. The trifluoromethyl group enhances its lipophilicity and bioavailability, making it a valuable candidate for further investigation.

  • Molecular Formula : C₁₀H₆F₃NO
  • Molecular Weight : 213.16 g/mol

The trifluoromethyl group contributes to the compound's chemical stability and interaction with biological membranes, which is crucial for its pharmacological effects.

The mechanism of action for this compound involves its interaction with various molecular targets. The enhanced lipophilicity due to the trifluoromethyl group allows the compound to penetrate biological membranes effectively. This interaction can modulate enzymatic activities and signaling pathways, leading to significant biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, compounds synthesized from this structure demonstrated varying degrees of inhibition against pathogens like Staphylococcus aureus and Candida albicans in disc diffusion assays .
  • Neuropharmacological Effects : The indole structure is known for its role in modulating serotonin receptors, which are critical in treating mood disorders and other neurological conditions. The compound's ability to interact with these receptors suggests potential applications in neuropharmacology .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of synthesized derivatives using the disc diffusion method. The results indicated significant zones of inhibition against various bacterial strains at concentrations of 250 μg/mL and 500 μg/mL. The following table summarizes the findings:
    CompoundZone of Inhibition (mm)Bacterial Strains
    5a12Staphylococcus aureus
    5b10Bacillus cereus
    5c09Escherichia coli
    5d14Pseudomonas aeruginosa
    Candida albicans
    This study highlights the potential use of this compound in developing new antimicrobial agents .
  • Neurological Applications :
    • Another research effort focused on the interactions of this compound with serotonin receptors. Preliminary results suggest that it may enhance serotonin signaling pathways, indicating potential therapeutic applications for mood disorders .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXZGXRMVALGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664364
Record name 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170366-90-2
Record name 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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